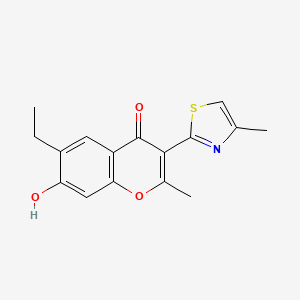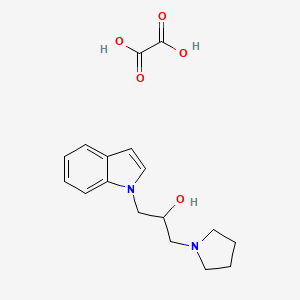![molecular formula C17H19NO5S B4166002 N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine](/img/structure/B4166002.png)
N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine
説明
N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine, also known as BMS-986001, is a novel small molecule inhibitor of the protein-protein interaction between BRD4 and CBP/P300. This compound has been shown to have potential therapeutic applications in various diseases, including cancer and inflammatory disorders.
作用機序
N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine inhibits the protein-protein interaction between BRD4 and CBP/P300, which is essential for the transcriptional activation of various genes involved in cell growth and inflammation. By inhibiting this interaction, N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine reduces the expression of these genes, leading to the inhibition of cell growth and inflammation.
Biochemical and Physiological Effects:
N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine has been shown to have various biochemical and physiological effects. In cancer, N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine induces cell cycle arrest and apoptosis in cancer cells. In inflammatory disorders, N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine reduces the production of pro-inflammatory cytokines and chemokines, leading to the inhibition of inflammation. In viral infections, N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine inhibits the replication of the virus, leading to the inhibition of viral infection.
実験室実験の利点と制限
N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easier to use in various assays. It has been shown to have potent activity in various diseases, which makes it a valuable tool for studying the mechanism of action of BRD4 and CBP/P300. However, N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine has some limitations for lab experiments. It is relatively expensive, which limits its use in large-scale experiments. It also has some off-target effects, which need to be taken into account when interpreting the results of experiments.
将来の方向性
There are several future directions for the research on N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine. First, more studies are needed to understand the mechanism of action of N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine in various diseases. Second, more studies are needed to identify the optimal dosage and administration route of N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine in various diseases. Third, more studies are needed to identify the potential side effects of N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine in humans. Fourth, more studies are needed to identify the potential drug interactions of N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine with other drugs. Finally, more studies are needed to develop more potent and selective inhibitors of the protein-protein interaction between BRD4 and CBP/P300.
Conclusion:
In conclusion, N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine is a novel small molecule inhibitor of the protein-protein interaction between BRD4 and CBP/P300, with potential therapeutic applications in various diseases. The synthesis method of N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine involves several steps, and the overall yield is around 25%. N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine has been extensively studied for its therapeutic potential in various diseases, and it has been shown to have various biochemical and physiological effects. N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine, including understanding its mechanism of action, identifying its optimal dosage and administration route, and developing more potent and selective inhibitors.
科学的研究の応用
N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammatory disorders, and viral infections. In cancer, N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine has been shown to inhibit the growth of multiple cancer cell lines, including acute myeloid leukemia and triple-negative breast cancer. In inflammatory disorders, N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In viral infections, N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine has been shown to inhibit the replication of HIV-1 and influenza A virus.
特性
IUPAC Name |
2-[benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-13-8-9-15(23-2)16(10-13)24(21,22)18(12-17(19)20)11-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLGSGUSLJPXRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(methylthio)methyl]-N-[2-(1-oxophthalazin-2(1H)-yl)ethyl]-2-furamide](/img/structure/B4165930.png)
![N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide](/img/structure/B4165932.png)
![2-(2,6-dimethylphenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4165936.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4165948.png)
![N-{4-[4-allyl-5-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4165953.png)
![N-{1-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-hydroxyethyl}benzamide](/img/structure/B4165960.png)
![2-{[(4-nitrophenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4165966.png)


![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(2,4-dimethylphenyl)butanamide](/img/structure/B4165981.png)

![9-chloro-6-methyl-4-[4-(3-thietanyloxy)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4165992.png)
![N-allyl-2-(2-chloro-4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4166020.png)
![N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4166025.png)